2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a triazolo[4,3-a]pyrazine core substituted with a 3,5-dimethylphenoxy group at position 8 and an N-(4-methylphenyl)acetamide moiety at position 2.
Properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-4-6-17(7-5-14)24-19(28)13-27-22(29)26-9-8-23-21(20(26)25-27)30-18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRPTZPELAQZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential as a bioactive molecule with applications in studying cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been studied as a potential c-Met kinase inhibitor, which is crucial in cancer cell signaling pathways. The compound binds to the kinase domain, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Side Chain
- N-(4-Ethoxyphenyl) Analog (ID: M446-2069): Replacing the 4-methylphenyl group with 4-ethoxyphenyl increases molecular weight (433.47 vs. The ethoxy group may reduce metabolic oxidation compared to the methyl group, extending half-life .
- N-(2,5-Dimethylphenyl) Analog with 4-Chlorobenzylsulfanyl (): The sulfanyl group at position 8 introduces a thioether linkage, which may improve interactions with cysteine residues in enzymes.
Modifications to the Triazolopyrazine Core
- Antioxidant-Conjugated Derivative (Compound 16, ): Incorporation of a 4-(2-aminoethoxy)phenyl group and a 3,5-di-tert-butyl-4-hydroxybenzamide moiety introduces antioxidant functionality via the phenolic hydroxyl group. This contrasts with the target compound’s lack of redox-active groups, suggesting divergent therapeutic applications (e.g., oxidative stress vs. enzyme inhibition) .
- Chromen-7-yloxy-Substituted Analog (Compound 9, ) :
Replacement of the triazolopyrazine core with a coumarin (chromen-7-yloxy) system alters π-π stacking and hydrogen-bonding capabilities. The pyrazolylidene group in this analog may enhance metal chelation, a feature absent in the target compound .
Heterocyclic Core Replacements
- Thiazolidinone Derivatives (): Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) replace the triazolopyrazine with a thiazolidinone-quinazolinone hybrid.
Pharmacological and Physicochemical Property Comparison
| Compound | Molecular Weight | Key Substituents | LogP* | Notable Activity |
|---|---|---|---|---|
| Target Compound | ~421.45 | 3,5-Dimethylphenoxy, 4-methylphenyl | 3.2 | Enzyme inhibition (putative) |
| N-(4-Ethoxyphenyl) analog (M446-2069) | 433.47 | 4-Ethoxyphenyl | 2.8 | Improved solubility |
| 4-Chlorobenzylsulfanyl analog (Ev4) | 487.94 | 4-Chlorobenzylsulfanyl | 4.1 | Enhanced enzyme thiol interaction |
| Antioxidant derivative (Cpd 16, Ev10) | 647.78 | Di-tert-butyl-4-hydroxybenzamide | 5.0 | Antioxidant, neuroprotective |
| Thiazolidinone-quinazolinone (Cpd 5) | 454.50 | Thioxothiazolidinone | 3.5 | Antimicrobial, anti-inflammatory |
*Estimated using fragment-based methods.
Research Findings and Implications
- Antioxidant: Tert-butylphenolic groups () scavenge free radicals effectively .
- SAR Insights: Phenyl Substitutions: 3,5-Dimethylphenoxy in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., tert-butyl) enhance membrane penetration but reduce solubility. Heterocyclic Cores: Triazolopyrazines offer rigidity and hydrogen-bonding sites, while quinazolinones () provide planar structures for intercalation .
Biological Activity
The compound 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide (CAS Number: 1251621-89-2) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and interactions with various biological targets. A summary of relevant research findings and case studies will be presented.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.44 g/mol. The structure includes a triazole and pyrazine moiety, contributing to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 393.44 g/mol |
| Functional Groups | Triazole, Pyrazine, Phenoxy, Acetamide |
Antimicrobial Activity
Research indicates that compounds with similar structural features to 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that nitrogen heterocycles can enhance biological activity compared to their non-fused counterparts .
Case Study: Antimicrobial Screening
A study involving the synthesis of various nitrogen heterocycles linked with chromone moieties demonstrated that certain compounds exhibited high antimicrobial activity against standard reference strains. Compounds similar to our target compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a screening study of a drug library on multicellular spheroids, several compounds were identified as potential anticancer agents. The unique structural features of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide may contribute to its effectiveness against cancer cell lines.
Research Findings:
- Mechanism of Action: The compound appears to interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
- Cell Lines Tested: Various human cancer cell lines were utilized in assays to determine cytotoxicity and selectivity.
Binding Affinity Studies
Interaction studies have focused on the binding affinities of this compound with various biological targets. Techniques such as radioligand binding assays have been employed to evaluate its affinity for specific receptors.
Binding Affinity Results:
The compound demonstrated notable binding affinity towards certain receptor subtypes involved in cancer progression and inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
